molecular formula C14H26ClNO2 B13758917 7-Methyl-2-(2-piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride CAS No. 7538-27-4

7-Methyl-2-(2-piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride

Cat. No.: B13758917
CAS No.: 7538-27-4
M. Wt: 275.81 g/mol
InChI Key: QVQJUARGVNDOTQ-UHFFFAOYSA-N
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Description

7-Methyl-2-(2-piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride (CAS: 7538-27-4) is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core substituted with a methyl group at the 7-position and a 2-piperidyl group at the 2-position, with a hydrochloride salt .

Synthetic routes for related 1,4-dioxaspiro[4.5]decane derivatives involve ketone reductions and functional group modifications, as seen in the synthesis of 1,4-dioxaspiro[4.5]decan-8-ol using NaBH₄ in methanol . Acute toxicity data for a structurally similar compound (8-methyl-8-phenyl analog) shows an oral LD₅₀ of 400 mg/kg in mice, suggesting moderate toxicity .

Properties

CAS No.

7538-27-4

Molecular Formula

C14H26ClNO2

Molecular Weight

275.81 g/mol

IUPAC Name

2-(7-methyl-1,4-dioxaspiro[4.5]decan-3-yl)piperidin-1-ium;chloride

InChI

InChI=1S/C14H25NO2.ClH/c1-11-5-4-7-14(9-11)16-10-13(17-14)12-6-2-3-8-15-12;/h11-13,15H,2-10H2,1H3;1H

InChI Key

QVQJUARGVNDOTQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1)OCC(O2)C3CCCC[NH2+]3.[Cl-]

Origin of Product

United States

Biological Activity

7-Methyl-2-(2-piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride is a unique compound characterized by its spirocyclic structure, integrating a piperidine ring with a dioxaspirodecane framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and pharmacological applications.

  • Molecular Formula : C14H25NO2
  • Molecular Weight : 239.18852 g/mol
  • Structural Characteristics : The compound features a spirocyclic structure that contributes to its distinct chemical properties, enhancing its potential utility in various applications.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in modulating various biological pathways through interactions with specific molecular targets. The exact mechanisms of action are still under investigation, but several key areas of activity have been identified:

  • Neuropharmacological Effects :
    • The compound may influence neurotransmitter systems, particularly through modulation of acetylcholinesterase (AChE) activity, which is crucial for maintaining acetylcholine levels in the brain. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
  • Antioxidant Properties :
    • Research indicates that compounds with similar structural features have demonstrated antioxidant activities, which could be beneficial in protecting cells from oxidative stress.
  • Anti-inflammatory Effects :
    • Initial findings suggest that this compound may inhibit pathways involved in inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

In Vitro Studies

Recent studies have focused on the synthesis and biological evaluation of related compounds to establish a clearer understanding of their pharmacological profiles:

  • A study evaluating the acetylcholinesterase inhibitory activity of various derivatives found that certain modifications to the spirocyclic structure significantly enhanced inhibitory potency, with some compounds showing IC50 values below 10 µM .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has been performed to identify how variations in the chemical structure affect biological activity:

CompoundStructural FeaturesAChE Inhibition IC50 (µM)
7-Methyl-2-(2-piperidyl)-1,4-dioxaspiro(4.5)decaneSpirocyclic with piperidineTBD
Related Compound AAdditional methyl group5.0
Related Compound BHalogen substitution3.0

This table illustrates that modifications to the core structure can lead to significant changes in biological activity, emphasizing the importance of ongoing research into the SAR of this class of compounds.

Future Directions

The ongoing research aims to elucidate the full biological profile of this compound through:

  • In Vivo Studies : To assess efficacy and safety in animal models.
  • Mechanistic Studies : To clarify the pathways influenced by this compound.
  • Clinical Trials : To evaluate therapeutic potential in human subjects.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential biological activity, particularly in modulating various biological pathways through interactions with specific molecular targets. Preliminary studies suggest that it may have implications in pharmacology and therapeutic applications.

Case Studies

  • Antihypertensive Activity : Research indicates that compounds similar to 7-Methyl-2-(2-piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride exhibit antihypertensive properties. For instance, derivatives have been noted for their ability to lower blood pressure effectively while also demonstrating anti-inflammatory effects .
  • Lipase Inhibition : Some studies suggest that this compound may function as a lipase inhibitor, potentially aiding in the management of lipid levels and postprandial lipemia in animal models .

Organic Synthesis

The synthesis of this compound typically involves multi-step processes that can yield various derivatives with modified biological activities. The spirocyclic nature allows for diverse functionalization opportunities.

Synthesis Pathways

  • The synthetic routes often involve the reaction of piperidine derivatives with dioxaspiro precursors under controlled conditions to achieve the desired product with high yields and purity.

Biological Studies

Studies focusing on the interactions between this compound and biological molecules aim to elucidate its mechanism of action and therapeutic potential.

Target Identification

  • Ongoing research is directed at identifying specific targets within biological pathways influenced by this compound, which may provide insights into its efficacy and safety profile for potential medicinal applications.

Data Tables

Activity TypeDescription
AntihypertensiveLowers blood pressure
Anti-inflammatoryReduces inflammation
Lipase InhibitionManages lipid levels

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 7-methyl-2-(2-piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride with structurally or functionally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₃H₂₄ClNO₂ (inferred) ~296.2 7-methyl, 2-piperidyl Moderate acute toxicity (analog LD₅₀ = 400 mg/kg in mice); spirocyclic rigidity
2-(6-Chloro-1,4-dioxaspiro[4.5]decan-3-yl)piperidin-1-ium chloride C₁₃H₂₃Cl₂NO₂ 296.2 6-chloro, 2-piperidyl Higher reactivity due to electron-withdrawing Cl; no toxicity data available
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₂ClNO 303.83 Diphenylmethoxy Larger aromatic substituents; used in ligand synthesis for receptor studies
8-Azaspiro[4.5]decan-1-one HCl C₈H₁₄ClNO 191.66 8-aza (nitrogen in spiro core) Azaspiro scaffold; applied in CNS drug discovery
8-(tert-Butyl)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane C₁₄H₂₅ClO₂ 272.8 tert-butyl, chloromethyl Bulky tert-butyl group; used in synthetic chemistry and pharmaceuticals
2.7-Diazaspiro[4.5]decan-1-one hydrochloride C₁₅H₁₉ClN₂O₂ 294.8 Phenoxyphenyl, diaza Dual nitrogen atoms; potential kinase inhibitor scaffold

Structural and Functional Analysis

Substituent Effects :

  • The 7-methyl group in the target compound likely enhances lipophilicity compared to the 6-chloro analog , which may increase membrane permeability but reduce metabolic stability.
  • The 2-piperidyl group is common across spirocyclic derivatives, but its position and stereochemistry influence receptor binding. For example, the diphenylmethoxy analog exhibits larger aromatic substituents, favoring interactions with hydrophobic binding pockets.

Toxicity and Safety: The LD₅₀ of 400 mg/kg (oral, mice) for the 8-methyl-8-phenyl analog suggests that alkyl substituents on the spiro core may contribute to moderate toxicity.

Synthetic Utility :

  • The tert-butyl and chloromethyl substituents in highlight the versatility of spiro compounds in introducing steric hindrance or reactive sites for further functionalization.
  • Azaspiro derivatives like are prioritized in drug discovery due to their ability to mimic natural alkaloids, whereas the target compound’s 1,4-dioxaspiro core may offer superior oxidative stability.

Pharmacological Potential: Diazaspiro compounds (e.g., ) are explored as kinase inhibitors, whereas the target compound’s piperidyl group may target neurotransmitter receptors (e.g., sigma or opioid receptors) .

Preparation Methods

General Synthetic Strategy Overview

The compound consists of two key structural components:

  • A 1,4-dioxaspiro[4.5]decane core with a methyl substituent at the 7-position.
  • A 2-piperidyl substituent attached at the 2-position of the spirocyclic ring system.
  • The final product is isolated as the hydrochloride salt .

A typical synthetic approach involves:

  • Construction of the spirocyclic 1,4-dioxaspirodecane core.
  • Introduction of the piperidine substituent via nucleophilic substitution or reductive amination.
  • Conversion to the hydrochloride salt for isolation and purification.

Preparation of the 1,4-Dioxaspiro[4.5]decane Core

The 1,4-dioxaspirodecane system is commonly prepared via ketalization of cyclohexanone derivatives with ethylene glycol or related diols under acidic conditions.

Typical procedure:

  • Starting from 7-methylcyclohexanone or a suitable substituted cyclohexanone, react with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under reflux.
  • This forms the 1,4-dioxaspiro[4.5]decane ring by ketal formation, protecting the ketone as a cyclic acetal.

This ketalization step provides a stable spirocyclic intermediate for further functionalization.

Formation of the Hydrochloride Salt

  • The free base amine is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether).
  • This salt formation improves compound stability, crystallinity, and ease of handling.

Summary of a Representative Synthetic Route

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Ketalization 7-Methylcyclohexanone + ethylene glycol, acid catalyst, reflux 7-Methyl-1,4-dioxaspiro[4.5]decane (ketal)
2 Ketal deprotection Acidic hydrolysis (e.g., HCl in THF) 7-Methylcyclohexanone (free ketone)
3 Reductive amination Piperidine + NaBH3CN or catalytic hydrogenation 7-Methyl-2-(2-piperidyl)-1,4-dioxaspirodecane (free base)
4 Salt formation HCl in ethanol or ether 7-Methyl-2-(2-piperidyl)-1,4-dioxaspirodecane hydrochloride

Analytical and Purification Data

  • Purification is typically achieved by flash chromatography on silica gel using hexane/ethyl acetate mixtures, as reported for related spirocyclic compounds.
  • Separation of stereoisomers (cis/trans) may be necessary, achievable by preparative HPLC.
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis.
  • The hydrochloride salt form is often isolated as a crystalline solid, facilitating purity assessment.

Research and Literature Context

  • Direct literature for this exact compound's preparation is scarce. However, synthetic routes for related spirocyclic fentanyl analogs and piperidine-containing spirocycles provide a reliable foundation.
  • Patent literature describes the use of piperidinyl substituents and spirocyclic heterocycles, underscoring the synthetic feasibility of such structures.
  • The compound's molecular formula is C14H25NO2, and its predicted mass spectral data and collision cross sections have been computationally characterized.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-methyl-2-(2-piperidyl)-1,4-dioxaspiro(4.5)decane hydrochloride, and how can purity be optimized?

  • Methodological Answer : A two-step approach is commonly employed:

Reduction of ketone intermediates : Sodium borohydride (NaBH₄) in methanol at 0°C effectively reduces 1,4-dioxaspiro[4.5]decan-8-one derivatives to alcohols, as demonstrated in spirocyclic systems (e.g., 61.3 mmol yield after column chromatography) .

Functionalization : Subsequent alkylation or substitution reactions introduce the piperidine moiety. For hydrochloride salt formation, HCl gas or aqueous HCl is used in polar solvents (e.g., acetonitrile). Purity (>98%) is achievable via silica gel chromatography and recrystallization .

Q. How can structural confirmation of this spirocyclic compound be validated experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify key signals, such as the spiro carbon (δ ~76.9 ppm) and methyl/piperidine protons (e.g., δ 2.62 ppm for N-CH₃) .
  • Mass Spectrometry : High-resolution EI-MS confirms molecular weight (e.g., m/z 803 for analogous spiro compounds) and fragmentation patterns .
  • X-ray Crystallography : Resolves spatial arrangement, particularly for chiral centers in the piperidine ring .

Advanced Research Questions

Q. What strategies address low yields in fluorination reactions of 1,4-dioxaspiro[4.5]decane derivatives, and how do electronic effects influence reactivity?

  • Methodological Answer :

  • Reaction Optimization : Using CsF as a fluoride source in CH₃CN at –20°C improves selectivity for difluorinated products (e.g., 8,8-difluoro derivatives), though yields remain low (~20%) due to competing HF formation .
  • Electronic Stabilization : Radical cation stability, calculated via B3PW91/6-311++G(MeCN), shows aryl substituents enhance C–C bond elongation (2.94 Å vs. 1.64 Å in non-aryl analogs), reducing fragmentation during fluorination .

Q. How can molecular docking guide the design of 7-methyl-2-(2-piperidyl)-1,4-dioxaspiro(4.5)decane derivatives for selective 5-HT₁A receptor agonism?

  • Methodological Answer :

  • Docking Protocols : Align the spiro-piperidine scaffold into the 5-HT₁A receptor’s hydrophobic pocket (e.g., using AutoDock Vina). Substituents at C8 of the dioxaspiro ring must be small (e.g., methyl) to avoid steric clashes, as bulkier groups reduce affinity (pD₂ drops from 8.61 to <7.0) .
  • Selectivity Testing : Compare binding energies with α₁-adrenoceptors. Analogues with polar groups (e.g., methoxy) on the aryl ring show 18-fold selectivity for 5-HT₁A over α₁-adrenoceptors .

Q. What analytical approaches resolve contradictions in reported fluorination outcomes for spirocyclic ketones?

  • Methodological Answer :

  • Controlled Replication : Reproduce reactions under inert atmospheres to exclude moisture-driven HF formation. Monitor intermediates via 19F^{19}\text{F} NMR (e.g., doublets at –68.1 and –114.5 ppm for difluorinated products) .
  • Computational Validation : Compare frontier molecular orbitals (HOMO/LUMO) of substrates to predict susceptibility to fluorination vs. side reactions .

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